[1-(2-Methoxyphenyl)cyclopentyl]methanol
Description
[1-(2-Methoxyphenyl)cyclopentyl]methanol is a cyclopentane derivative featuring a 2-methoxyphenyl substituent and a hydroxymethyl group (-CH2OH) at the 1-position of the cyclopentyl ring. The methoxy group (-OCH3) on the aromatic ring contributes to its electronic properties, enhancing solubility in polar solvents, while the hydroxymethyl group enables hydrogen bonding, influencing its reactivity and interactions in biological systems. Potential applications include pharmaceutical intermediates or bioactive molecules, given structural similarities to compounds with reported analgesic, antimicrobial, or receptor-binding activities .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[1-(2-methoxyphenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C13H18O2/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7,14H,4-5,8-10H2,1H3 |
InChI Key |
NKWSTXRABQEENE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyphenyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-methoxybenzaldehyde, followed by hydrolysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for [1-(2-Methoxyphenyl)cyclopentyl]methanol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Methoxyphenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the methoxy group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentylmethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methoxyphenyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: The compound’s derivatives are explored for their biological activities, including potential therapeutic effects. Research is ongoing to understand its interactions with biological systems and its potential as a drug candidate.
Industry: In industrial settings, [1-(2-Methoxyphenyl)cyclopentyl]methanol is used in the development of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating compounds with specific properties.
Mechanism of Action
The mechanism of action of [1-(2-Methoxyphenyl)cyclopentyl]methanol involves its interaction with molecular targets in biological systems. The methoxyphenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s activity. The cyclopentyl ring provides structural rigidity, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural variations among [1-(2-Methoxyphenyl)cyclopentyl]methanol and related cyclopentylmethanol derivatives:
Key Observations :
- Aromatic Substitution : The 2-methoxyphenyl group in the target compound differs from halogenated (e.g., 4-chlorophenyl in S16) or sulfonated (e.g., methanesulfonic acid in ) analogs, which may alter electronic effects and binding affinities.
- Functional Groups : The hydroxymethyl group is a common feature, but additional groups like amines () or sulfonic acids () introduce variability in polarity and reactivity.
Physicochemical Properties
Key Observations :
- logP : The target compound’s logP (~2.5) suggests moderate lipophilicity, intermediate between the highly lipophilic S16 (~3.8) and hydrophilic methanesulfonic acid derivative (~1.2).
- Solubility : The methoxy group enhances solubility compared to halogenated analogs but is less polar than sulfonic acid-containing derivatives.
Key Observations :
- Halogenated analogs (e.g., S16, ) may prioritize stability over bioavailability due to increased molecular weight and hydrophobicity.
Key Observations :
- Transesterification () is a scalable method for cyclopentanol derivatives but may require optimization for aromatic substituents.
- Heterocyclic analogs (e.g., S16) involve multi-step synthesis with specialized intermediates.
Crystallographic and Solid-State Properties
Key Observations :
- Complex derivatives () exhibit stable solvate forms due to hydrogen bonding, suggesting the target compound’s solid-state properties could be tunable via co-crystallization.
Biological Activity
[1-(2-Methoxyphenyl)cyclopentyl]methanol is a compound that has garnered interest in the scientific community due to its unique structure and potential biological activities. This compound features a cyclopentyl moiety substituted with a methoxyphenyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential.
- Molecular Formula : CHO\
- Molecular Weight : Approximately 192.25 g/mol
The presence of the hydroxyl group (-OH) and methoxy group (-OCH) in its structure suggests potential interactions with various biological targets, influencing its reactivity and solubility.
The mechanism of action for [1-(2-Methoxyphenyl)cyclopentyl]methanol is hypothesized to involve interactions with specific receptors or enzymes within biological systems. Compounds with similar structures often exhibit notable pharmacological effects, including anti-inflammatory, analgesic, and antifungal activities. The methoxy group may enhance solubility and reactivity, potentially increasing the compound's efficacy against biological targets.
Anti-Inflammatory Activity
Research indicates that methoxy-substituted phenolic compounds can exhibit anti-inflammatory properties. For instance, compounds similar to [1-(2-Methoxyphenyl)cyclopentyl]methanol have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a possible pathway for therapeutic application in inflammatory diseases.
Anticancer Potential
A study focusing on cyclopentane derivatives demonstrated that modifications at the phenolic position could enhance anticancer activity. For example, derivatives with methoxy groups were found to induce apoptosis in cancer cell lines by promoting cell cycle arrest at the G2/M phase . This suggests that [1-(2-Methoxyphenyl)cyclopentyl]methanol may also possess similar anticancer properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to [1-(2-Methoxyphenyl)cyclopentyl]methanol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
